molecular formula C14H17NOS B511295 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine CAS No. 899023-80-4

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine

Cat. No.: B511295
CAS No.: 899023-80-4
M. Wt: 247.36g/mol
InChI Key: JCINDQROGOWETK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine is a substituted phenethylamine derivative featuring a 4-methoxyphenyl group attached to an ethylamine backbone and a thiophen-3-ylmethyl substituent on the nitrogen atom. This compound has been investigated for ecological applications, particularly as a small-molecule inhibitor (smI) of GtfC loaded onto tetrahedral framework nucleic acids (tFNA) for biofilm disruption .

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-16-14-4-2-12(3-5-14)6-8-15-10-13-7-9-17-11-13/h2-5,7,9,11,15H,6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCINDQROGOWETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine typically involves the reaction of 4-methoxyphenylacetonitrile with thiophen-3-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the thiophen-3-ylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted ethanamines or thiophenes.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Key Structural Analogs

The following table summarizes structural analogs, their substituents, molecular weights, and applications:

Compound Name Substituents Molecular Weight (g/mol) Applications/Activities References
Target Compound 4-Methoxyphenyl, thiophen-3-ylmethyl ~255.36 GtfC inhibition, biofilm prevention
2C-C-NBOMe 4-Chloro-2,5-dimethoxyphenyl, 2-methoxyphenylmethyl 336.83 Psychoactive (serotonin receptor agonist)
N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine HCl 4-Fluorobenzyl, 4-methoxyphenyl 314.79 Controlled substance (potential opioid activity)
Thiophene Fentanyl HCl Thiophene-2-carbonyl, piperidinyl, phenethyl 450.42 Opioid analog (unstudied toxicology)
1-(3-Chloro-4-ethoxy-5-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine 3-Chloro-4-ethoxy-5-methoxyphenyl, thiophen-2-ylmethyl 328.87 Structural studies (no reported bioactivity)

Substituent Effects on Bioactivity

  • Thiophene vs. Benzyl/Imidazole Groups : The thiophene ring in the target compound (vs. fluorobenzyl in or benzimidazole in ) may enhance π-π stacking interactions with biological targets, while fluorinated analogs likely exhibit increased metabolic stability.
  • Methoxy Positioning: The 4-methoxy group on the phenyl ring (common in the target and 2C-C-NBOMe) contributes to lipophilicity and receptor binding. In contrast, 2,5-dimethoxy substitutions (e.g., 2C-B) are associated with hallucinogenic activity via serotonin receptor agonism .

Pharmacological and Physicochemical Properties

Quantum Chemical Descriptors (Comparative Analysis)

highlights key descriptors for substituted phenethylamines:

  • Dipole Moment : Higher dipole moments (e.g., in NBOMe derivatives) correlate with increased polarity and solubility.
  • HOMO-LUMO Gap : A smaller gap (e.g., in 2C-B) indicates higher reactivity and electrophilicity, influencing psychoactive potency.
  • Electrophilicity Index : Thiophene-containing analogs may exhibit moderate electrophilicity, balancing reactivity and stability.

Biological Activity

2-(4-Methoxyphenyl)-N-(thiophen-3-ylmethyl)ethanamine is a synthetic compound that has garnered interest in the scientific community due to its potential biological activities. This compound's structure combines a methoxy-substituted phenyl group with a thiophen-3-ylmethyl moiety, which may influence its interactions with biological targets. Understanding its biological activity is essential for evaluating its potential therapeutic applications.

The synthesis of this compound typically involves the reaction of 4-methoxyphenylacetonitrile with thiophen-3-ylmethylamine. This reaction is generally performed in the presence of bases like sodium hydride or potassium carbonate, using solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled conditions to optimize yield and purity.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity of this compound for these targets can modulate their activity, potentially leading to various pharmacological effects. For instance, it may inhibit certain disease-related enzymes or activate beneficial signaling pathways in cells.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.
  • Anticancer Activity : The compound may show cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For example, derivatives with similar structures have demonstrated significant cytotoxicity against leukemia and breast cancer cell lines .

Case Studies

  • Anticancer Activity : In vitro studies have shown that related compounds exhibit IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia). These studies suggest that structural modifications can enhance potency .
  • Neuropharmacological Effects : Some analogs have been investigated for their effects on neurotransmitter systems, potentially offering insights into their use in treating neurological disorders .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological ActivityIC50 Values
2-(4-Methoxyphenyl)ethanamineLacks thiophen groupModerate activityN/A
N-(thiophen-3-ylmethyl)ethanamineLacks methoxy groupLower activityN/A
25I-NBOMe (related structure)Potent psychoactive effectsHigh toxicityN/A

The presence of both the methoxyphenyl and thiophen-3-ylmethyl groups in this compound may confer distinct advantages in terms of biological activity compared to its analogs .

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